molecular formula C27H36N4O7S2 B12297416 Thioproperazine Difumarate

Thioproperazine Difumarate

Cat. No.: B12297416
M. Wt: 592.7 g/mol
InChI Key: MDUVRTGSAKNTRG-WLHGVMLRSA-N
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Description

Thioproperazine Difumarate is a potent neuroleptic compound primarily used in the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. It is also used to treat manic syndromes . The compound is known for its marked cataleptic and antiapomorphine activity, with relatively slight sedative, hypothermic, and spasmolytic effects . This compound has a molecular formula of C30H38N4O10S2 and a molecular weight of 678.77 g/mol .

Preparation Methods

The synthesis of Thioproperazine involves several key steps:

    Thioether Formation: The reaction between 2-Aminothiophenol and 4-Chloro-N,N-Dimethyl-3-Nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.

    Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-Bromophenyl)-thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.

    Bechamp Reduction: The product is then reduced to 3-Amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulphonamide.

    Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.

    Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine, yielding Thioproperazine.

Chemical Reactions Analysis

Thioproperazine Difumarate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Thioproperazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include cuprous bromide for Sandmeyer reactions and reducing agents like iron in Bechamp reductions.

Scientific Research Applications

Thioproperazine Difumarate has a wide range of applications in scientific research:

Mechanism of Action

Thioproperazine acts as an antagonist on various postsynaptic receptors:

    Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.

    Serotonergic Receptors: It acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

    Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.

    Alpha Receptors: It affects alpha1 and alpha2 receptors, causing antisympathomimetic effects.

    Muscarinic Receptors: It blocks M1 and M2 receptors, leading to anticholinergic symptoms.

Comparison with Similar Compounds

Thioproperazine is part of the phenothiazine group of antipsychotics. Similar compounds include:

Properties

Molecular Formula

C27H36N4O7S2

Molecular Weight

592.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide

InChI

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MDUVRTGSAKNTRG-WLHGVMLRSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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